molecular formula C15H13N3O5S B2592308 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole CAS No. 898641-41-3

1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Cat. No.: B2592308
CAS No.: 898641-41-3
M. Wt: 347.35
InChI Key: UFJKFDLLAVXFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety, a sulfonyl group, and a nitroimidazole ring

Scientific Research Applications

1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many sulfonyl-containing compounds are used in medicine due to their diverse pharmacological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, many sulfonyl-containing compounds are considered hazardous due to their reactivity .

Preparation Methods

The synthesis of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting with the preparation of the methoxynaphthalene derivative. The sulfonylation of the methoxynaphthalene is achieved using sulfonyl chloride in the presence of a base. The resulting sulfonyl derivative is then subjected to nitration to introduce the nitro group. Finally, the imidazole ring is constructed through a cyclization reaction involving appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-10-16-9-15(18(19)20)17(10)24(21,22)14-8-7-13(23-2)11-5-3-4-6-12(11)14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJKFDLLAVXFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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